4-(3-Formylphenyl)-2-hydroxybenzoic acid
Description
4-(3-Formylphenyl)-2-hydroxybenzoic acid is a derivative of 2-hydroxybenzoic acid (salicylic acid) featuring a 3-formylphenyl substituent at the 4-position of the benzene ring. This compound combines the carboxylic acid and phenolic hydroxyl functional groups with an aldehyde moiety, making it a versatile intermediate for synthesizing metal-complexing ligands, pharmaceutical agents, or polymeric materials.
Properties
IUPAC Name |
4-(3-formylphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(16)7-11/h1-8,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYULXJLXJPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688871 | |
| Record name | 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-25-2 | |
| Record name | 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the formylation of 2-hydroxybenzoic acid derivatives. The process typically includes the following steps:
Formylation Reaction:
Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Formylphenyl)-2-hydroxybenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid.
Reduction: 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(3-Formylphenyl)-2-hydroxybenzoic acid, highlighting variations in substituents, synthesis routes, and applications:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Solubility Aldehyde (CHO) Group: The formyl group in 4-(3-Formylphenyl)-2-hydroxybenzoic acid enhances electrophilicity, enabling Schiff base formation or condensation reactions for ligand design . This contrasts with cyano (CN) or sulfonamide groups, which prioritize hydrogen-bond acceptor capacity and metabolic stability . Hydroxybenzoic Acid Backbone: The 2-hydroxybenzoic acid moiety provides chelating ability for metal ions, a feature exploited in analogs like 4-(3-carboxypropanamido)-2-hydroxybenzoic acid for constructing coordination polymers .
Enzyme Inhibition: The sodium salt of 4-(3-cyanoindol-1-yl)-2-hydroxybenzoic acid inhibits xanthine oxidase, a target for gout therapy, demonstrating how electron-withdrawing groups (e.g., CN) enhance binding affinity .
Physical Properties and Crystallography
- Analogs like 4-(3-carboxypropanamido)-2-hydroxybenzoic acid form extensive hydrogen-bonded networks (e.g., S(6) ring motifs) and 3D polymeric structures, which stabilize crystals and influence solubility . Such patterns are critical for designing materials with predictable solid-state behavior.
Metabolic Stability 2-Hydroxybenzoic acid derivatives with bulky substituents (e.g., trifluoromethyl or cyano groups) exhibit reduced microbial metabolism, as seen in studies where 2-hydroxybenzoic acid derivatives showed negligible metabolic activity in soil communities .
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